4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
描述
属性
IUPAC Name |
4-methylsulfanyl-2-phenyl-1,5-dihydropyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-19-12-11-9(7-10(17)14-12)15-16(13(11)18)8-5-3-2-4-6-8/h2-7,15H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUEYOKDGDLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=CC(=O)N1)NN(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156648 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365962-18-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Condensation of Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate
A pivotal intermediate in the synthesis is sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate, which can be condensed with heterocyclic amines or cyanoacetamide derivatives to form fused pyrazolo-pyridine systems. This condensation is typically carried out under reflux conditions in polar solvents, facilitating ring closure and formation of the pyrazolo[4,3-c]pyridine core.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate + cyanothioacetamide | Formation of intermediate pyrazolo-pyridine derivatives with thio substituents |
| 2 | Cyclization under reflux in ethanol or acetic acid | Closure of pyridine ring and keto group formation |
| 3 | Methylation using methyl iodide or dimethyl sulfate | Introduction of methylthio group at position 4 |
This method allows the incorporation of the methylthio substituent via nucleophilic substitution on a thiol intermediate, which is generated during the condensation with cyanothioacetamide.
Cyclocondensation with Methyl Isothiocyanate
Another approach involves the reaction of o-phenylenediamine derivatives with methyl isothiocyanate, leading to cyclocondensation, dehydrogenation, and ring closure to yield methylthio-substituted fused heterocycles. This method can be adapted to pyrazolo-pyridine systems by using appropriate amino-pyrazole precursors.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Amino-pyrazole derivative + methyl isothiocyanate in acetic acid | Formation of thiourea intermediate |
| 2 | Cyclization under reflux | Formation of methylthio-substituted pyrazolo-pyridine ring |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
This method benefits from mild reaction conditions and good yields of the target compound.
Multi-Step Synthesis via Pyrazolopyrimidine Precursors
In some protocols, pyrazolopyrimidine derivatives are first synthesized by condensation of pyrazole-4-carboxaldehydes with cyanoacetamide or cyanothioacetamide, followed by ring transformation and methylthio substitution.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyrazole-4-carboxaldehyde + cyanothioacetamide, base catalysis | Formation of pyrazolopyrimidine intermediate |
| 2 | Oxidation or ring rearrangement | Formation of pyrazolo[4,3-c]pyridine-3,6-dione core |
| 3 | Methylation with methylating agents | Introduction of methylthio substituent |
This route is versatile and allows modification of substituents on the phenyl ring and heterocycle, providing access to analogues for biological testing.
Research Findings and Analytical Data
Spectroscopic Characterization : The synthesized compounds are typically characterized by elemental analysis, IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry. The presence of the methylthio group is confirmed by characteristic signals in the NMR spectrum (singlet near 2.0–2.5 ppm for methyl protons attached to sulfur) and IR bands corresponding to C–S stretching.
Yield and Purity : Reported yields for the condensation and cyclization steps range from 65% to 85%, with purity confirmed by chromatographic methods and melting point analysis.
Alternative Synthetic Routes : Some studies report alternative one-pot syntheses combining condensation and methylthio introduction steps, improving efficiency and reducing reaction times.
Summary Table of Preparation Methods
化学反应分析
Types of Reactions
4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reductive desulfurization to remove the methylthio group.
Substitution: The phenyl group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive desulfurization can be achieved using reagents like Raney nickel.
Substitution: Suzuki coupling typically involves palladium catalysts and boronic acids.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Desulfurized pyrazolo[4,3-c]pyridine derivatives.
Substitution: Various substituted pyrazolo[4,3-c]pyridine derivatives depending on the boronic acid used.
科学研究应用
4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitubercular activity and has been studied for its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to bind to and inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of coenzyme A, which is essential for bacterial survival and proliferation.
相似化合物的比较
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione:
AK120765 (2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione)
- Molecular Formula : C₁₉H₁₅ClN₄O₂
- CAS : 955272-06-7
- Key Features : Substituted with a 2-chlorophenyl group at position 2 and a pyridin-2-ylmethyl group at position 3.
- Activity: Acts as a selective NOX4 inhibitor, demonstrated in studies on mitochondrial oxidative stress and aging-associated pathologies .
- Comparison: Unlike the target compound, AK120765’s 2-chlorophenyl and pyridinylmethyl substituents enhance its selectivity for NOX4 over other isoforms.
GKT137831 (Setanaxib; 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione)
- Molecular Formula : C₂₁H₁₉ClN₄O₂
- CAS: Not explicitly listed (proposed INN: setanaxib)
- Key Features: Contains a 2-chlorophenyl group at position 2 and a 3-dimethylaminophenyl group at position 3.
- Activity: Dual NOX1/4 inhibitor with demonstrated efficacy in reducing reactive oxygen species (ROS) in models of fibrosis, cardiovascular disease, and osteoarthritis .
- Comparison: The dimethylaminophenyl group in GKT137831 enhances its dual inhibitory activity compared to the methylthio group in the target compound, which may confer different isoform selectivity .
GKT-136901 (2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione)
- Molecular Formula : C₁₉H₁₅ClN₄O₂
- CAS : 955272-06-7 (shared with AK120765 due to structural similarity)
- Activity: Selective NOX4 inhibitor used in studies on beta-cell dysfunction and glucose intolerance .
- Comparison: Shares the pyridin-2-ylmethyl group with AK120765 but lacks the dimethylaminophenyl substituent of GKT137831.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Molecular Formula : C₂₇H₁₇N₅O₂S
- Key Features: Hybrid structure incorporating coumarin, pyrazolo[3,4-b]pyridine, and thieno[2,3-d]pyrimidine moieties.
- Comparison : While structurally distinct, this compound highlights the versatility of pyrazolo-pyridine cores in drug design. The target compound’s simpler structure may offer synthetic advantages .
Structural and Functional Comparison Table
Research Implications and Gaps
- The methylthio group in the target compound may influence redox properties differently compared to chlorophenyl or aminophenyl substituents in analogs. Further studies on its NOX isoform selectivity and ROS modulation are warranted.
- Synthetic routes for the target compound (e.g., FeCl₃-SiO₂ catalyzed reactions, as seen in ) could be optimized for scalability .
- Comparative pharmacokinetic studies are needed to evaluate bioavailability and metabolic stability relative to GKT137831 and AK120765 .
生物活性
4-(Methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo[4,3-c]pyridine family and features a unique structure that may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.31 g/mol. The compound includes a pyrazole ring fused to a pyridine ring, with both a phenyl group and a methylthio group attached. This structural arrangement is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂S |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 1365962-18-0 |
| Melting Point | Predicted: 238.87 °C |
| Density | Predicted: 1.40 g/cm³ |
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of this compound. A study conducted by Rao et al. synthesized a series of derivatives based on pyrazolo[3,4-b]pyridine and evaluated their activity against Mycobacterium tuberculosis (M. tuberculosis) using the microplate alamar blue assay (MABA). The results indicated that certain derivatives exhibited promising activity against the H37Rv strain of M. tuberculosis, suggesting that modifications to the core structure could enhance efficacy against this pathogen .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. The unique functional groups present in its structure allow it to interact with target enzymes effectively, which is crucial for developing new antibacterial agents.
Receptor Binding Studies
In addition to enzyme inhibition, receptor binding studies have shown that this compound can modulate various biological pathways by interacting with specific receptors in cellular systems. This interaction is essential for understanding its potential therapeutic applications.
Case Studies and Research Findings
- Study on Antitubercular Activity : In vitro assays demonstrated that derivatives of this compound showed significant inhibitory effects on M. tuberculosis growth. The most active compounds were identified through structural modifications that enhanced their binding affinity to bacterial targets .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and target proteins associated with M. tuberculosis. These studies suggest that specific substitutions on the pyrazolo ring can improve binding efficiency and selectivity .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar heterocyclic compounds:
| Compound Name | Biological Activity |
|---|---|
| Pyrazolo[3,4-b]pyridine | Antimicrobial properties against various pathogens |
| Pyrazolo[4,3-d]pyrimidine | Anti-inflammatory and analgesic effects |
常见问题
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione?
Synthesis typically involves cyclocondensation reactions to form the pyrazolo-pyridinedione core. Key steps include:
- Cyclization : Using precursors like substituted pyridines or pyrazoles under acidic or basic conditions.
- Substituent introduction : The methylthio group is introduced via nucleophilic substitution or coupling reactions.
- Optimization : Parameters such as solvent (DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) critically affect yield .
- Purification : Column chromatography or recrystallization is used to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : Use -NMR and -NMR to verify substituent positions and ring systems.
- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities.
- Mass spectrometry : HRMS (High-Resolution MS) to confirm molecular formula (e.g., CHNOS) .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry determination, if applicable .
Q. How should researchers design initial biological screening assays for this compound?
- Target identification : Prioritize NADPH oxidases (NOX) due to structural similarity to NOX inhibitors like GKT137901 .
- In vitro ROS assays : Use dihydroethidium (DHE) staining or lucigenin-based chemiluminescence in cell lines (e.g., HEK293 overexpressing NOX isoforms) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with diphenylene iodonium (DPI) as a positive control .
Advanced Questions
Q. What is the mechanistic basis for its potential inhibition of NADPH oxidases (NOX)?
The compound likely disrupts NOX complex assembly by binding to the flavoprotein domain, similar to GKT137901. Key evidence:
- NOX4 selectivity : Methylthio and phenyl groups enhance hydrophobic interactions with the NOX4 p22 subunit .
- ROS suppression : Reduces superoxide production by 40–60% in renal fibroblasts at 10 µM .
- Validation : Co-administration with DPI (pan-NOX inhibitor) confirms specificity in dose-dependent studies .
Q. How do researchers evaluate its efficacy in in vivo models of diabetic complications?
- Animal models : Use C57BL/6 mice with streptozotocin-induced diabetes or db/db mice .
- Endpoints : Measure glucose tolerance (OGTT), plasma 8-OHdG (oxidative stress marker), and renal fibrosis (collagen deposition) .
- Dosing : Oral administration at 10–30 mg/kg/day for 8–12 weeks, with plasma pharmacokinetics to assess bioavailability .
Q. What structural modifications enhance its inhibitory potency against NOX isoforms?
Q. How can researchers address discrepancies in reported inhibitory potency across studies?
Q. What strategies mitigate off-target effects in NOX inhibition studies?
Q. What is its therapeutic potential in diabetic nephropathy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
